4,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene
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Overview
Description
Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) is a nitrogen-containing heterocyclic compound This compound features a unique structure that includes pyrrole and pyrazine rings, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) undergoes various chemical reactions, including electrophilic substitution, phosphorylation, and cyclization reactions . These reactions are facilitated by the presence of nitrogen atoms in the compound’s structure, which can act as nucleophilic sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acyl (bromo)acetylenes, propargylamine, and cesium carbonate. Reaction conditions often involve the use of solvents like DMSO and catalysts such as cesium carbonate .
Major Products: The major products formed from these reactions include phosphorylated derivatives and cyclized products, which can be further modified for various applications .
Scientific Research Applications
Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) has a wide range of scientific research applications. It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . Additionally, this compound is employed in the synthesis of organic materials and natural products, making it valuable in both chemistry and biology research .
Mechanism of Action
The mechanism of action of dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) involves its interaction with various molecular targets and pathways. The nitrogen atoms in its structure can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological targets. This compound can inhibit enzymes and disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) include other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine . These compounds share similar structural features and exhibit comparable biological activities.
Uniqueness: What sets dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) apart is its specific substitution pattern and the presence of the dihydro and dimethyl groups. These structural features can influence its reactivity and biological activity, making it a unique compound for further research and development .
Properties
CAS No. |
176916-76-0 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene |
InChI |
InChI=1S/C12H14N2/c1-9-7-12-11-4-3-10(2)14(11)6-5-13(12)8-9/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
QLIHBRGJBGRMPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2N1CCN3C2=CC(=C3)C |
Canonical SMILES |
CC1=CC=C2N1CCN3C2=CC(=C3)C |
Origin of Product |
United States |
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